5-(biphenyl-4-yl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC15027353
Molecular Formula: C23H20N4O2
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N4O2 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 2-morpholin-4-yl-5-(4-phenylphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H20N4O2/c28-22-20-19(18-8-6-17(7-9-18)16-4-2-1-3-5-16)10-11-24-21(20)25-23(26-22)27-12-14-29-15-13-27/h1-11H,12-15H2,(H,24,25,26,28) |
| Standard InChI Key | WVGDHTNLVPNPRK-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Introduction
Structural Overview and Chemical Identity
5-(Biphenyl-4-yl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine class. Its structure integrates a pyrido[2,3-d]pyrimidin-4-one core substituted with a biphenyl group at position 5 and a morpholine ring at position 2.
Key structural features:
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Core scaffold: Pyrido[2,3-d]pyrimidin-4-one, a fused bicyclic system with pyrimidine and pyridine rings.
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Functional groups:
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Biphenyl moiety at C5: Enhances aromatic stacking interactions and hydrophobicity.
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Morpholine ring at C2: Contributes to hydrogen bonding and solubility through its ether-oxygen and amine groups.
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Physical properties:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₃H₂₀N₄O₂ | |
| Molecular weight | 384.4 g/mol | |
| Canonical SMILES | C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| InChIKey | WVGDHTNLVPNPRK-UHFFFAOYSA-N |
Synthetic Approaches and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions tailored to introduce the biphenyl and morpholine substituents.
Core Construction
A common strategy begins with pyrido[2,3-d]pyrimidin-4-one derivatives. For example:
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Cyclization: Formation of the pyrido-pyrimidine core via condensation reactions between chalcones and 6-aminothiouracil derivatives .
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Substitution: Introduction of the morpholine group at position 2 through nucleophilic displacement or coupling reactions.
Functionalization of the Biphenyl Group
The biphenyl moiety is often introduced via:
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Palladium-catalyzed coupling: Reaction of 4-bromobiphenyl with morpholine derivatives under inert atmospheres.
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Cross-coupling reactions: Suzuki or Buchwald-Hartwig aminations to attach aryl groups.
Key reagents and conditions:
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Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄).
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Solvents: Aromatic or polar aprotic solvents (e.g., toluene, DMF).
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Temperature: Elevated temperatures (80–130°C) under inert gas (N₂ or Ar) .
Characterization and Analytical Data
The compound is characterized using advanced spectroscopic and chromatographic techniques to confirm its structure and purity.
Spectroscopic Analysis
Applications in Medicinal Chemistry
This compound serves as a scaffold for developing targeted therapeutics.
Drug Candidate Optimization
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Solubility enhancement: Morpholine improves aqueous solubility for oral bioavailability.
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Metabolic stability: Biphenyl groups resist premature oxidation, extending half-life.
Targeted Therapeutic Areas
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